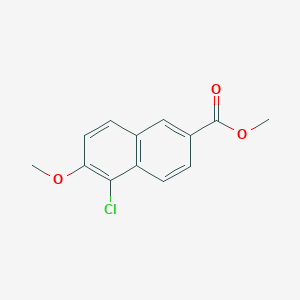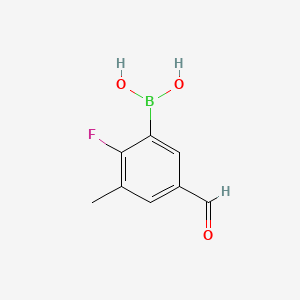
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8Cl2OS and a molecular weight of 223.11 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methylsulfane group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the methylthiolation of aryl halides using dimethyl sulfoxide (DMSO) as a methylthiolating agent. The reaction is typically catalyzed by copper(I) bromide (CuBr) and zinc fluoride (ZnF2) under air at elevated temperatures . The reaction conditions include stirring the mixture at 150°C for 36 hours, followed by extraction and purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
科学研究应用
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression .
相似化合物的比较
Similar Compounds
(2,6-Dichloro-4-methylphenyl)(methyl)sulfane: This compound has a similar structure but with a methyl group instead of a methoxy group.
(2-Methoxyphenyl)(methyl)sulfane: This compound lacks the chlorine atoms and has a simpler structure.
Uniqueness
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H8Cl2OS |
|---|---|
分子量 |
223.12 g/mol |
IUPAC 名称 |
1,4-dichloro-2-methoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Cl2OS/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |
InChI 键 |
BIXRHQUIRYOLTD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1Cl)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


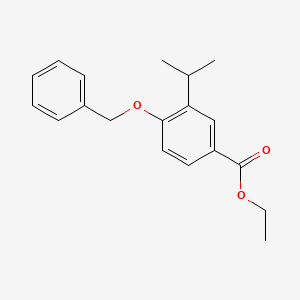


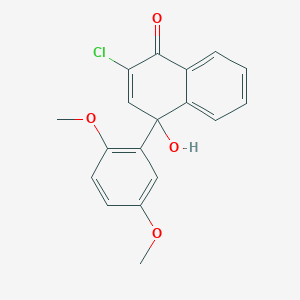
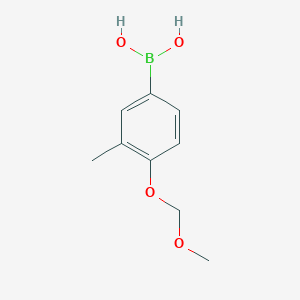
![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)

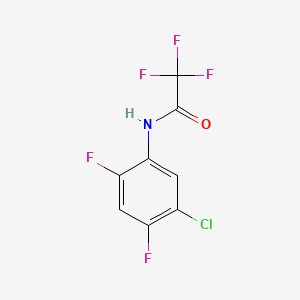
![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
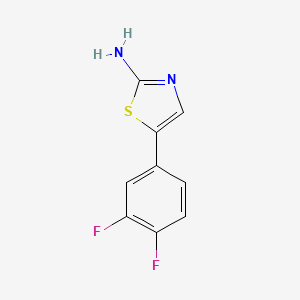
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
